molecular formula C22H30O5 B12372706 Dimethyl isorosmanol

Dimethyl isorosmanol

Cat. No.: B12372706
M. Wt: 374.5 g/mol
InChI Key: PDASRADGYGKBBS-BXYJTDFISA-N
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Preparation Methods

Dimethyl isorosmanol can be synthesized through several methods. One common approach involves the extraction from rosemary leaves, followed by purification processes. The synthetic route typically includes methylation reactions under controlled conditions to achieve the desired dimethylated product . Industrial production methods often involve large-scale extraction and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl isorosmanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify its structure, potentially affecting its antioxidant properties.

    Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of new compounds with unique properties.

Common reagents used in these reactions include oxidizing agents like dimethyl sulfoxide (DMSO) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dimethyl isorosmanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl isorosmanol primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various cellular pathways involved in oxidative stress response, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway .

Comparison with Similar Compounds

Dimethyl isorosmanol is similar to other diterpenoid polyphenols like carnosol and isorosmanol, which are also derived from rosemary and exhibit strong antioxidant activities. this compound is unique due to its specific methylation pattern, which may enhance its stability and bioavailability compared to its analogs .

Similar compounds include:

    Carnosol: Another diterpenoid polyphenol with antioxidant properties.

    Isorosmanol: A closely related compound with similar antioxidant activities.

    Rosmanol: Another derivative from rosemary with notable antioxidant effects.

This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(1R,8R,9R,10S)-9-hydroxy-3,4-dimethoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

InChI

InChI=1S/C22H30O5/c1-11(2)12-10-13-14(18(26-6)17(12)25-5)22-9-7-8-21(3,4)19(22)15(23)16(13)27-20(22)24/h10-11,15-16,19,23H,7-9H2,1-6H3/t15-,16+,19-,22-/m0/s1

InChI Key

PDASRADGYGKBBS-BXYJTDFISA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC)OC

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)OC)OC

Origin of Product

United States

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